Field: Organic Chemistry
Application Summary: The compound “2-(Benzyloxy)benzoyl chloride” is used in the [1,2]-Wittig Rearrangement of 2- (2-Benzyloxy)aryloxazolines . This reaction involves the rearrangement of the benzyloxy group .
Method of Application: The reaction of 2- (2-benzyloxyphenyl)oxazoline with strong base gives either the 3-aminobenzofuran product resulting from intramolecular nucleophilic ring-opening of the oxazoline by the benzyl anion, or the oxazoline in which the benzyloxy group has undergone a Wittig rearrangement .
Results: The Wittig rearrangement process was not so favorable and, under optimal conditions of 2.2 equiv. butyllithium (BuLi) in THF, an isolated yield of just 29% was obtained .
Application Summary: 2-Benzyloxy-1-methylpyridinium triflate, a derivative of “2-(Benzyloxy)benzoyl chloride”, is used as a reagent for the synthesis of benzyl ethers and esters . This reagent is emerging as a mild, convenient, and in some cases uniquely effective new reagent for these syntheses .
Method of Application: N-methylation of 2-benzyloxypyridine delivers the active reagent in situ . This reagent releases an electrophilic benzyl species upon warming .
Results: Benzyl ethers can be prepared in good to excellent yield by in situ methylation of 2-benzyloxypyridine .
Field: Medicinal Chemistry
Application Summary: These compounds are of interest in medicinal chemistry due to their biological activity .
2-(Benzyloxy)benzoyl chloride is an organic compound characterized by the presence of a benzoyloxy group attached to a benzoyl chloride moiety. Its chemical formula is CHClO, and it features both a benzene ring and an acyl chloride functional group, making it a versatile intermediate in organic synthesis. The compound is typically a colorless to pale yellow liquid with a pungent odor, and it is sensitive to moisture, reacting with water to release hydrochloric acid.
2-(Benzyloxy)benzoyl chloride is likely to be corrosive and irritating due to the presence of the acyl chloride group. It can react with moisture in the air to release hydrochloric acid fumes, which can irritate the respiratory tract.
Several methods exist for synthesizing 2-(Benzyloxy)benzoyl chloride:
Several compounds share structural similarities with 2-(Benzyloxy)benzoyl chloride. Below is a comparison highlighting their uniqueness:
The uniqueness of 2-(Benzyloxy)benzoyl chloride lies in its dual functionality as both an acyl chloride and an ether, making it particularly versatile for synthetic applications not fully explored by its analogs.
Corrosive;Environmental Hazard